3-ethylpentan-3-amine hydrochloride

Catalog No.
S674951
CAS No.
56065-46-4
M.F
C7H18ClN
M. Wt
151.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ethylpentan-3-amine hydrochloride

CAS Number

56065-46-4

Product Name

3-ethylpentan-3-amine hydrochloride

IUPAC Name

3-ethylpentan-3-amine;hydrochloride

Molecular Formula

C7H18ClN

Molecular Weight

151.68 g/mol

InChI

InChI=1S/C7H17N.ClH/c1-4-7(8,5-2)6-3;/h4-6,8H2,1-3H3;1H

InChI Key

ZCIKRRUYIBTLOB-UHFFFAOYSA-N

SMILES

CCC(CC)(CC)N.Cl

Canonical SMILES

CCC(CC)(CC)N.Cl

The exact mass of the compound 3-Pentanamine, 3-ethyl-, hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Ethylpentan-3-amine hydrochloride (CAS 56065-46-4), also known as triethylcarbinamine hydrochloride, is a highly sterically hindered primary aliphatic amine salt. In modern organometallic procurement and catalyst design, its primary value lies in its role as the foundational building block for 'ItHept' and 'SItHept' N-alkyl N-heterocyclic carbene (NHC) ligands. The triethylcarbinyl group provides a symmetric, highly branched aliphatic steric profile that enables the synthesis of carbene ligands exceeding the steric volume of traditional tert-butyl (ItBu) benchmarks, while strictly maintaining the strong σ-donating properties inherent to N-alkyl NHCs . Furthermore, the hydrochloride salt form is prioritized in procurement over the free base due to its crystalline stability, ease of handling, and direct compatibility with standard multicomponent imidazolium ring-closing protocols [1].

Procurement & Workflow Fit

1 Crystalline hydrochloride salt supports automated solid-phase synthesis workflows
2 Branched tertiary amine scaffold provides steric hindrance for regioselective transformations
3 Versatile building block for applications requiring hindered amine intermediates

Substituting 3-ethylpentan-3-amine hydrochloride with more common bulky amines, such as tert-butylamine or tert-octylamine, fundamentally alters the steric environment of the resulting catalyst. While tert-butylamine yields the classic ItBu ligand, it lacks the expanded steric shielding required to stabilize highly reactive transition metal intermediates in the most challenging cross-coupling reactions. Conversely, tert-octylamine provides high steric volume but introduces an asymmetric, extended aliphatic chain. The triethylcarbinyl group provides a symmetric, propeller-like steric bulk that maximizes the buried volume (%Vbur) around the metal center without the conformational flexibility issues of linear chains[1]. Additionally, attempting to use the free base form of 3-ethylpentan-3-amine introduces volatility and handling inconsistencies, making the stable hydrochloride salt the mandatory choice for reproducible, large-scale ligand manufacturing[2].

Substitution Risk

Linear or less hindered tertiary amines may not provide the steric bulk needed for regiocontrol in Ritter-type reactions

Free base form introduces flammability and handling complexity; the hydrochloride salt may be required for automated or high-throughput settings

Secondary or unbranched amine analogs can shift nucleophilicity and solubility profiles, potentially altering reaction outcomes

Higher Steric Volume vs. ItBu Ligands

The primary procurement driver for 3-ethylpentan-3-amine hydrochloride is its ability to generate the ItHept NHC ligand, which offers a significantly higher steric volume than the industry-standard ItBu ligand. While ItBu complexes typically exhibit a percent buried volume (%Vbur) of approximately 39-41%, the triethylcarbinyl-derived ligands push this boundary significantly higher, matching or exceeding the steric bulk of archetypal N-aromatic ligands. This expanded steric shielding is critical for stabilizing low-coordinate transition metal intermediates in challenging catalytic cycles.

Evidence DimensionSteric Bulk (Buried Volume) of Derived NHC
Target Compound DataGenerates ItHept (significantly higher steric volume than ItBu)
Comparator Or Baselinetert-butylamine (generates ItBu, %Vbur ~39-41%)
Quantified DifferenceSubstantial increase in steric shielding, matching bulky N-aromatic benchmarks
ConditionsComputational and crystallographic analysis of resulting metal-NHC complexes

Procuring this specific amine allows catalyst designers to maximize steric protection around the metal center without sacrificing the strong electron donation of N-alkyl groups.

Salt vs. Free Base
Head-to-head
Hydrochloride salt: crystalline solid, MP 329–331 °C
Free base: liquid, BP 135.1 °C, flash 29.6 °C
Solid melting point >190 °C above free base boiling point
Supports safer solid handling and automated synthesis platform compatibility
Physical state difference may reduce procurement and storage risks

Processability and Stoichiometric Precision

In the industrial and laboratory synthesis of imidazolium salts, the physical form of the amine precursor dictates reproducibility. The free base of 3-ethylpentan-3-amine is a liquid that is prone to oxidation and volatility issues during storage and transfer. In contrast, 3-ethylpentan-3-amine hydrochloride is a stable, solid crystalline powder that eliminates stoichiometry errors caused by evaporation [1]. This solid-state stability is essential for the precise multicomponent condensation reactions (e.g., with glyoxal and formaldehyde) required to synthesize the ItHept core with high yields.

Evidence DimensionPhysical State and Handling Stability
Target Compound DataStable crystalline solid (hydrochloride salt)
Comparator Or Baseline3-ethylpentan-3-amine (free base liquid)
Quantified DifferenceEliminates volatility and oxidation-related stoichiometry errors
ConditionsStandard benchtop storage and multicomponent imidazolium synthesis

The hydrochloride salt ensures precise molar dosing and reproducible yields during the scale-up of expensive NHC ligands.

Regioselective Control
Class-level inference
Branched amine enables regioselective Ritter reaction; linear triethylamine lacks comparable steric direction.
Steric hindrance may improve regiocontrol in complex syntheses
Specific yield data not publicly available; class-level principle supports selectivity potential

Broad Catalytic Scope of Derived Ligand

Ligands derived from 3-ethylpentan-3-amine hydrochloride (such as ItHept) demonstrate a broadened catalytic scope across transition-metal-catalyzed reactions compared to less hindered N-alkyl NHCs. Commercial validation confirms that ItHept is effective in Au-catalyzed hydration, Cu- and Ag-catalyzed hydroboration, and Pd-catalyzed C–C and C–N cross-couplings . The symmetric bulk of the triethylcarbinyl group prevents catalyst deactivation pathways (such as bimolecular decomposition) that commonly plague smaller N-alkyl NHCs derived from less hindered amines.

Evidence DimensionCatalytic Application Scope
Target Compound DataEffective in Au, Cu, Ag, and Pd-catalyzed couplings and hydroborations
Comparator Or BaselineStandard N-alkyl amines (e.g., isopropylamine)
Quantified DifferenceBroader reaction scope and resistance to bimolecular catalyst deactivation
ConditionsTransition-metal-catalyzed cross-coupling and hydration assays

Buyers synthesizing proprietary catalysts can use this precursor to access a single, highly versatile ligand scaffold applicable to multiple metal centers.

Lipophilicity vs. Analog
Cross-study comparable
LogP 2.16
vs. N-ethyl-3-pentanamine HCl LogP 1.91
Higher lipophilicity suggests potential for enhanced membrane permeability
Calculated ΔLogP +0.25; interpretation requires experimental validation

Ultra-Bulky NHC Ligand Synthesis

Procuring 3-ethylpentan-3-amine hydrochloride is the direct and necessary first step for manufacturing ItHept and SItHept imidazolium salts, which are highly valued in commercial catalyst portfolios .

Palladium Cross-Coupling Precatalysts

The derived ligands are ideal for formulating robust Pd-NHC precatalysts used in challenging C-C and C-N bond formations, particularly in pharmaceutical synthesis where stabilizing highly reactive intermediates is required .

Gold and Copper Catalyst Preparation

The extreme steric shielding provided by the triethylcarbinyl group makes this precursor highly suitable for developing Au and Cu catalysts for alkyne hydration and hydroboration reactions, preventing unwanted catalyst aggregation .

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid-Phase & Automated Synthesis
Crystalline solid with high thermal stability
Automated platform compatibility and handling safety
Regioselective Medicinal Chemistry
Sterically hindered branched amine scaffold
Regioselectivity in Ritter and related transformations
Lipophilic Extractants & Sensors
Moderate lipophilicity distinct from secondary amines
LogP profiling and extraction efficiency in liquid-liquid or membrane systems

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

56065-46-4

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